molecular formula C8H15N3O2S B13256344 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B13256344
M. Wt: 217.29 g/mol
InChI Key: MAOMQBBBQRWULQ-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing three nitrogen and two carbon atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole with sulfonamide reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted pyrazole compounds. These products have their own unique applications in different fields.

Scientific Research Applications

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-amine: A similar compound with an amine group instead of a sulfonamide group.

    3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride: A related compound with a sulfonyl chloride group.

Uniqueness

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide

InChI

InChI=1S/C8H15N3O2S/c1-5(2)11-7(4)8(6(3)10-11)14(9,12)13/h5H,1-4H3,(H2,9,12,13)

InChI Key

MAOMQBBBQRWULQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N

Origin of Product

United States

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